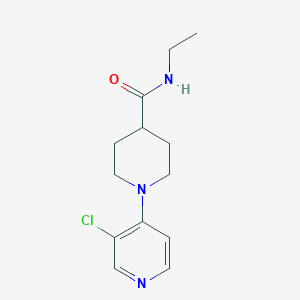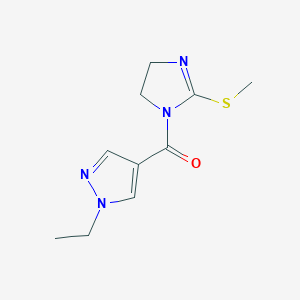
(1-Ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone, also known as EMDI, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields.
科学研究应用
(1-Ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand in various reactions, such as Suzuki-Miyaura cross-coupling reactions.
作用机制
The mechanism of action of (1-Ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and division. This compound has been found to inhibit the activity of several kinases, including JAK2 and EGFR, which are known to play a role in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins. In vivo studies have shown that this compound can reduce tumor growth in mice, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
(1-Ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone has several advantages for lab experiments, including its relatively simple synthesis method, stability under various conditions, and versatility in its applications. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on (1-Ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound and its derivatives. Another direction is the investigation of the potential of this compound as a therapeutic agent for other diseases besides cancer, such as inflammatory disorders. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential toxic effects.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel materials and therapeutic agents with significant benefits for society.
合成方法
(1-Ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone can be synthesized through a multistep process involving the reaction of 1-ethylpyrazole with 2-methylsulfanyl-4,5-dihydroimidazole. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified through various techniques such as chromatography.
属性
IUPAC Name |
(1-ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-3-13-7-8(6-12-13)9(15)14-5-4-11-10(14)16-2/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQSYJPLWWCQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCN=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
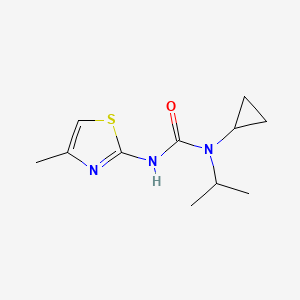
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)
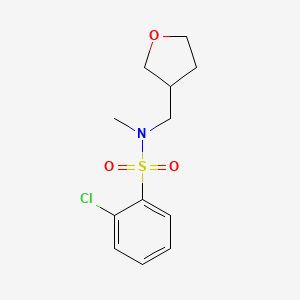
![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)
![4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)
![2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone](/img/structure/B7584319.png)
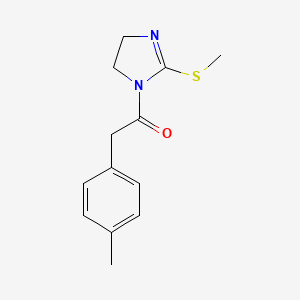
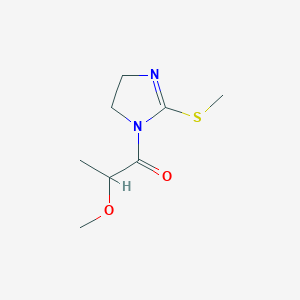
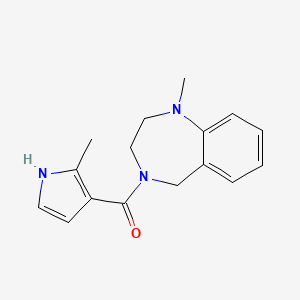
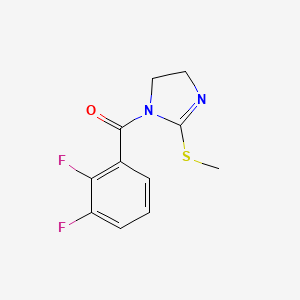
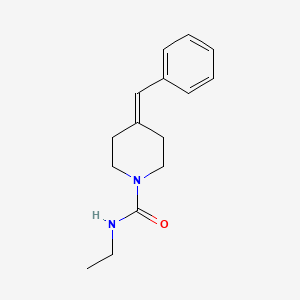

![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
